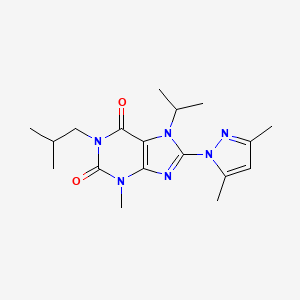

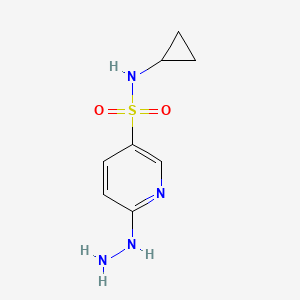

![molecular formula C18H17NO3 B2711481 2-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 922014-44-6](/img/structure/B2711481.png)

2-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, BDDE, and has been synthesized through various methods.

Scientific Research Applications

Synthesis and Computational Analysis

The synthesis of novel compounds through reactions involving 2-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone has been a subject of interest. For instance, Halim & Ibrahim (2017) detailed the synthesis of a new derivative of heteroannulated chromone, achieved efficiently from a condensation reaction involving related compounds. This study also provided insights into the compound's electronic structure and properties through Density Functional Theory (DFT) calculations, highlighting its potential in nonlinear optical (NLO) applications and electronic absorption spectra analysis (Halim & Ibrahim, 2017).

Chemical Reactions and Potential Applications

Research has also focused on the chemical reactivity of compounds structurally related to 2-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone. Guastavino, Barolo, & Rossi (2006) described a one-pot synthesis method for obtaining 3-substituted isoquinolin-1-(2H)-ones and fused isoquinolin-1-(2H)-ones, showcasing the versatility of related compounds in synthesizing complex molecular structures (Guastavino, Barolo, & Rossi, 2006).

Novel Derivatives and Their Properties

Further explorations into the synthesis of novel derivatives include studies by Abadi, Hegazy, & El-Zaher (2005), who synthesized derivatives with nitric oxide releasing properties, exploring their analgesic and anti-inflammatory potential without delving into drug usage specifics (Abadi, Hegazy, & El-Zaher, 2005). This research demonstrates the compound's utility in creating pharmacologically relevant molecules while emphasizing the scientific approach to understanding their mechanisms.

properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c20-18(11-13-7-8-16-17(10-13)22-12-21-16)19-9-3-5-14-4-1-2-6-15(14)19/h1-2,4,6-8,10H,3,5,9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPBCAVAYHAWIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

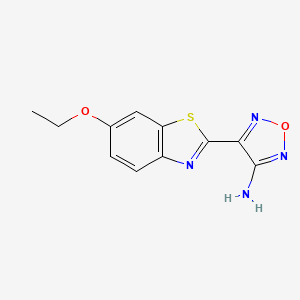

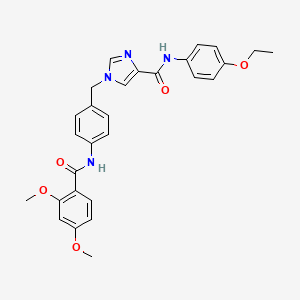

![1-(2-chlorophenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2711398.png)

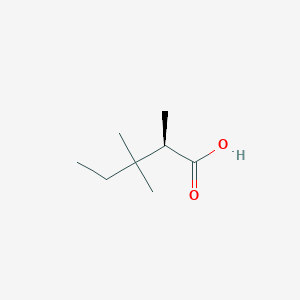

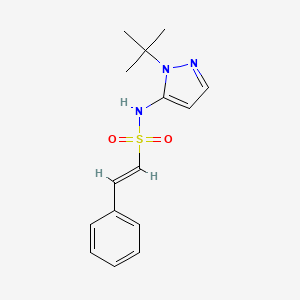

![[4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid](/img/structure/B2711408.png)

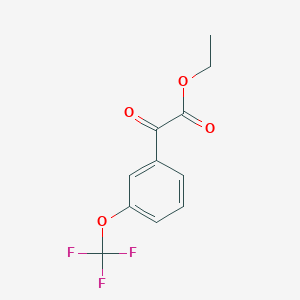

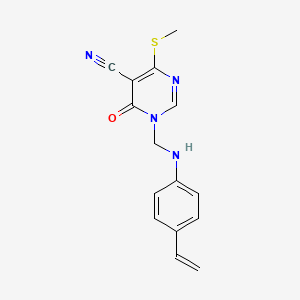

![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2711414.png)

![3-(2-methoxyethyl)-5-methyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2711415.png)

![4-methyl-2-phenyl-5-[1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl]-1,3-thiazole](/img/structure/B2711417.png)